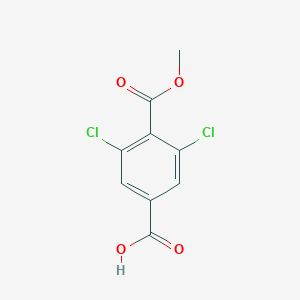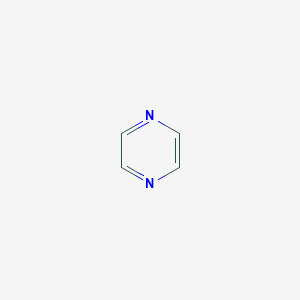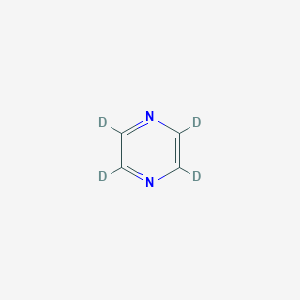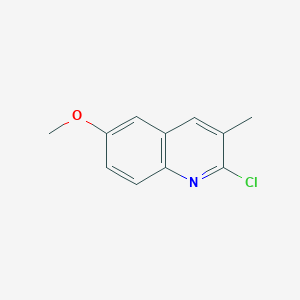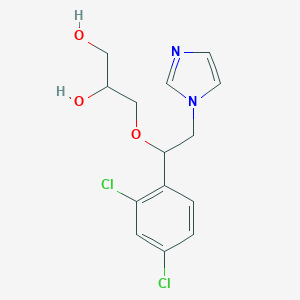
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
Overview
Description
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-, also known as 2,4-DCPEI, is a synthetic compound that has been used for a variety of applications in scientific research. It is a water-soluble compound that is used in a variety of biochemical and physiological studies. This compound has been found to have a variety of effects on different systems, including the nervous system, cardiovascular system, and the immune system. In
Scientific Research Applications
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has been used in a variety of scientific research applications. It has been used as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of oxidative stress in cells, as well as to study the effects of cell death pathways. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of inflammation.
Mechanism Of Action
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought to act by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. It is also believed to act as an antioxidant, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of acetylcholine, which can lead to an increase in the levels of acetylcholine in the body. This can lead to an increase in cognitive function, as well as an increase in muscle strength. It has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, it has been found to have a variety of antioxidant effects, which can help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is water-soluble, which makes it easy to use in a variety of laboratory experiments. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, it is not very stable at high temperatures, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- in scientific research. One potential direction is to further study its mechanism of action, in order to gain a better understanding of how it works. Another potential direction is to study its effects on different systems, such as the cardiovascular system and the immune system. In addition, further research could be done to explore its potential therapeutic applications, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore its potential applications in drug development, such as its use as a drug delivery system or as a drug target.
Synthesis Methods
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- is synthesized through a condensation reaction between 2,4-dichlorophenol and 1-imidazole ethyl ester hydrochloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The reaction is typically carried out in a polar solvent, such as ethanol or dimethyl sulfoxide.
properties
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(21-8-11(20)7-19)6-18-4-3-17-9-18/h1-5,9,11,14,19-20H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQAWIBLHAPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006860 | |
| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- | |
CAS RN |
86491-83-0 | |
| Record name | 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086491830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






